

An In-depth Technical Guide to 3-[(2,6-Dichlorobenzyl)oxy]benzaldehyde

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Compound of Interest

Compound Name: 3-[(2,6-Dichlorobenzyl)oxy]benzaldehyde

Cat. No.: B1300801

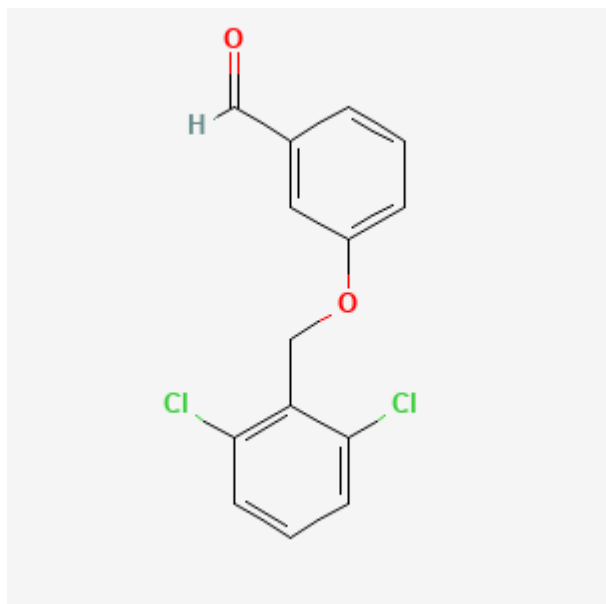
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This technical guide provides a comprehensive overview of **3-[(2,6-Dichlorobenzyl)oxy]benzaldehyde**, including its chemical structure, IUPAC name, physicochemical properties, a detailed synthesis protocol, and methods for its characterization. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical Structure and IUPAC Name

IUPAC Name: **3-[(2,6-Dichlorobenzyl)oxy]benzaldehyde**^[1]

Chemical Structure:



Molecular Formula: C₁₄H₁₀Cl₂O₂[\[1\]](#)

Canonical SMILES: C1=CC(=CC(=C1)OCC2=C(C=CC=C2Cl)Cl)C=O[\[1\]](#)

InChI: InChI=1S/C14H10Cl2O2/c15-13-5-2-6-14(16)12(13)9-18-11-4-1-3-10(7-11)8-17/h1-8H,9H2[\[1\]](#)

Physicochemical Properties

The following table summarizes key physicochemical properties of **3-[(2,6-Dichlorobenzyl)oxy]benzaldehyde**.

Property	Value	Source
Molecular Weight	281.13 g/mol	[2]
Monoisotopic Mass	280.0058 Da	[1]
XlogP (Predicted)	4.1	[1]
CAS Number	328062-72-2	[2] [3]

Synthesis

The synthesis of **3-[(2,6-Dichlorobenzyl)oxy]benzaldehyde** can be achieved via a Williamson ether synthesis. This method involves the reaction of 3-hydroxybenzaldehyde with 2,6-dichlorobenzyl chloride in the presence of a base.

Experimental Protocol: Williamson Ether Synthesis

This protocol is adapted from a similar synthesis of 3-[(3-chlorobenzyl)oxy]benzaldehyde.^[4]

Materials:

- 3-Hydroxybenzaldehyde
- 2,6-Dichlorobenzyl chloride
- Potassium carbonate (K_2CO_3)
- N,N-Dimethylformamide (DMF)
- Ethyl acetate
- Petroleum ether
- Distilled water
- Saturated sodium chloride solution (brine)
- Anhydrous sodium sulfate (Na_2SO_4)

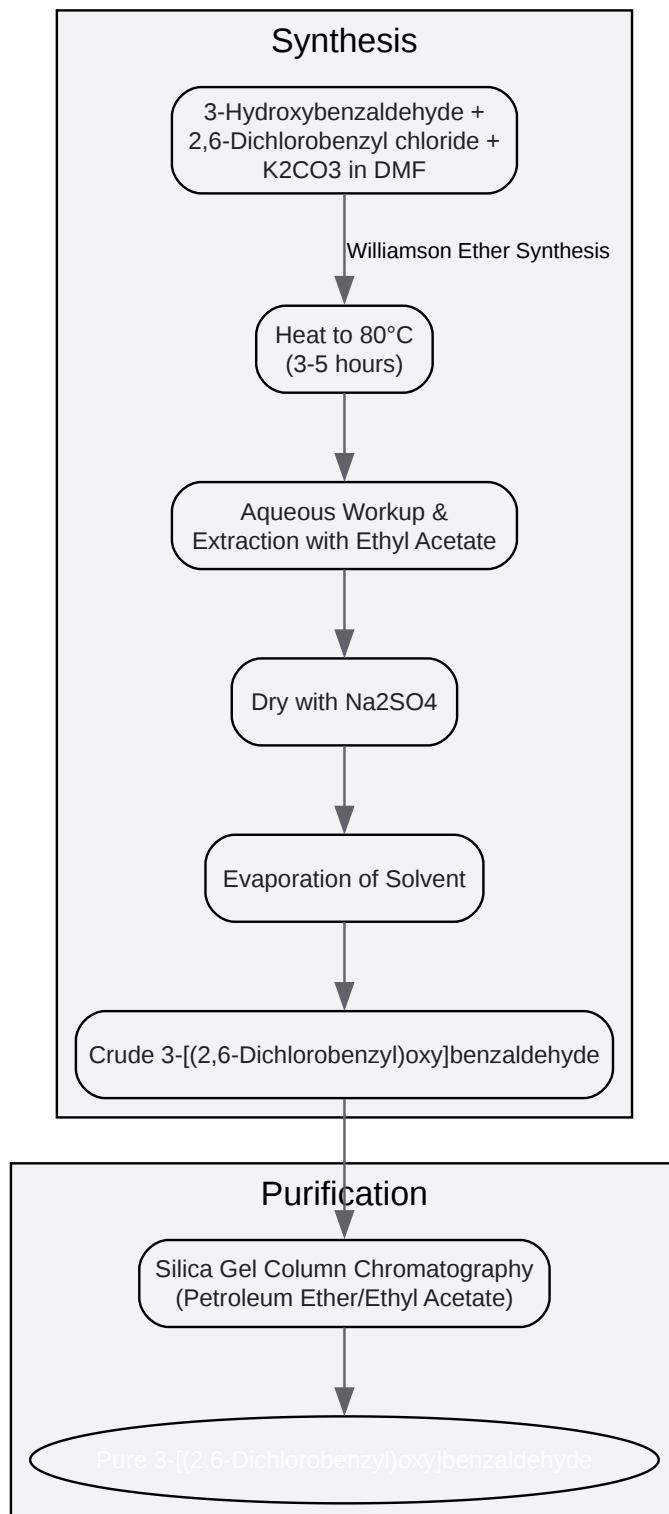
Procedure:

- In a round-bottom flask, dissolve 3-hydroxybenzaldehyde (1.0 equivalent) in N,N-dimethylformamide (DMF).
- To this solution, add 2,6-dichlorobenzyl chloride (1.1 equivalents) and potassium carbonate (1.2 equivalents).
- Heat the reaction mixture to 80°C and stir for 3-5 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

- After the reaction is complete, cool the mixture to room temperature and add distilled water.
- Extract the aqueous mixture with ethyl acetate (2 x volume of water).
- Wash the combined organic layers with saturated sodium chloride solution.
- Dry the organic layer over anhydrous sodium sulfate and filter.
- Concentrate the filtrate under reduced pressure to obtain the crude product.
- Purify the crude product by column chromatography on silica gel, using a mixture of petroleum ether and ethyl acetate as the eluent, to yield pure **3-[(2,6-Dichlorobenzyl)oxy]benzaldehyde**.

Synthesis Workflow

Synthesis and Purification Workflow

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Caption: Workflow for the synthesis and purification of **3-[(2,6-Dichlorobenzyl)oxy]benzaldehyde**.

Characterization

The structure and purity of the synthesized **3-[(2,6-Dichlorobenzyl)oxy]benzaldehyde** can be confirmed using various spectroscopic techniques.

Experimental Protocols for Characterization

- Nuclear Magnetic Resonance (NMR) Spectroscopy: Dissolve a small amount of the purified compound in a suitable deuterated solvent (e.g., CDCl_3). Record ^1H and ^{13}C NMR spectra on a standard NMR spectrometer.
- Infrared (IR) Spectroscopy: Obtain the IR spectrum of the compound using an FTIR spectrometer. The sample can be analyzed as a thin film on a salt plate or using an ATR accessory.
- Mass Spectrometry (MS): Acquire the mass spectrum using a mass spectrometer, for example, with electrospray ionization (ESI) to determine the molecular weight and fragmentation pattern.

Predicted Spectroscopic Data

The following table summarizes the predicted ^1H and ^{13}C NMR chemical shifts and key IR absorption bands for **3-[(2,6-Dichlorobenzyl)oxy]benzaldehyde**.

Technique	Expected Data
^1H NMR (CDCl_3)	δ ~9.9 (s, 1H, -CHO), 7.2-7.8 (m, 7H, Ar-H), 5.1 (s, 2H, -OCH ₂ -)
^{13}C NMR (CDCl_3)	δ ~192 (C=O), 160 (C-O), 110-140 (Ar-C), 70 (-OCH ₂ -)
IR (cm^{-1})	~3050 (Ar C-H stretch), ~2850, 2750 (Aldehyde C-H stretch), ~1700 (C=O stretch), ~1600, 1470 (Ar C=C stretch), ~1250 (Ether C-O stretch), ~780 (C-Cl stretch)
MS (ESI+)	m/z 281.0 $[\text{M}+\text{H}]^+$, 303.0 $[\text{M}+\text{Na}]^+$

Biological Activity

Currently, there is no publicly available data on the biological activity, mechanism of action, or involvement in any signaling pathways of **3-[(2,6-Dichlorobenzyl)oxy]benzaldehyde**.

Benzaldehyde and its derivatives are known to exhibit a wide range of biological activities, including antimicrobial and insecticidal properties. Further research is required to investigate the potential biological effects of this specific compound.

Conclusion

This technical guide provides essential information on the structure, synthesis, and characterization of **3-[(2,6-Dichlorobenzyl)oxy]benzaldehyde**. The provided synthesis protocol offers a reliable method for its preparation. While there is a lack of data on its biological activity, the structural features suggest that it may be a candidate for further investigation in medicinal chemistry and drug discovery programs.

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